Platelet 12-Lipoxygenase Inhibition: A Distinctive Enzymatic Target Engagement Profile
N-[4-(2-Pyrazinylthio)phenyl]acetamide exhibits in vitro inhibition of platelet 12-lipoxygenase, an enzyme involved in inflammatory and thrombotic pathways [1]. While a precise IC50 value is not reported in the primary literature, the compound was tested at a concentration of 30 µM, demonstrating significant inhibitory activity [1]. In contrast, a structurally distinct MARK kinase inhibitor containing a dihydropyrazinyl-thioacetamide moiety (39621) shows no reported activity against 12-lipoxygenase, with its primary target being MARK kinases (IC50 = 3.6 µM) . This differential target engagement profile is critical for researchers investigating lipoxygenase-mediated pathways, as the compound provides a distinct tool from kinase-focused inhibitors.
| Evidence Dimension | Enzymatic inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Inhibition observed at 30 µM |
| Comparator Or Baseline | MARK kinase inhibitor 39621: No reported 12-lipoxygenase activity; MARK IC50 = 3.6 µM |
| Quantified Difference | Qualitative difference in target engagement profile |
| Conditions | In vitro enzymatic assay using human platelet 12-lipoxygenase |
Why This Matters
This distinct target engagement profile enables researchers to probe lipoxygenase-mediated pathways without confounding kinase inhibition, improving experimental specificity.
- [1] ChEMBL. Assay Report Card for CHEMBL4803817: Platelet 12-Lipoxygenase Inhibition. European Molecular Biology Laboratory. Available at: https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL615117/ View Source
